Sodium Quinoline-8-sulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;quinoline-8-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635443 | |
| Record name | Sodium quinoline-8-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70086-60-1 | |
| Record name | Sodium quinoline-8-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for Sodium Quinoline-8-sulfonate (B280653) and its Derivatives
Alkali Fusion of Quinoline (B57606) Sulfonation Products
A primary industrial method for producing 8-hydroxyquinoline (B1678124), a direct precursor to sodium quinoline-8-sulfonate, involves the sulfonation of quinoline followed by alkali fusion. iarc.frgoogle.com In this process, quinoline is treated with fuming sulfuric acid to yield quinoline-8-sulfonic acid. patsnap.com This intermediate is then subjected to hydrolysis under high temperature and pressure in the presence of a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, to produce 8-hydroxyquinoline. patsnap.comgoogle.com
The sulfonation step involves the reaction of quinoline with oleum (B3057394) (fuming sulfuric acid) at controlled temperatures, typically ranging from 40 to 120 °C. The resulting quinoline-8-sulfonic acid is often isolated by precipitation in cold water. patsnap.com
The subsequent alkali fusion is a critical step where the sulfonic acid group is replaced by a hydroxyl group. This reaction is typically carried out in a sealed autoclave at temperatures between 170–190 °C and pressures of 1.4–1.6 MPa. patsnap.com Catalysts such as methanol, isopropanol, or ethanol (B145695) can be employed in this stage. patsnap.com The reaction mixture is then neutralized to a pH of approximately 6.8 to isolate the 8-hydroxyquinoline.
A specific patent describes a method involving heating divided sodium hydroxide with a small percentage of water to 250-290 °C without fusion, followed by the introduction of quinoline-8-sulfonic acid or its alkali metal salts. google.comgoogleapis.com This process rapidly forms the sodium salt of 8-hydroxyquinoline. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Sulfonating Agent | Fuming sulfuric acid (65% or oleum) | patsnap.com |
| Sulfonation Temperature | 40–120 °C | |
| Alkali Fusion Reagent | NaOH or KOH | patsnap.com |
| Alkali Fusion Temperature | 170–190 °C | patsnap.com |
| Alkali Fusion Pressure | 1.4–1.6 MPa | patsnap.com |
| Catalysts for Fusion | Methanol, ethanol, isopropanol | patsnap.com |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Quinoline Sulfonamide Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful and versatile "click chemistry" reaction for synthesizing a variety of complex molecules, including quinoline sulfonamide derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov
In the context of quinoline sulfonamides, the CuAAC reaction has been utilized to synthesize novel derivatives with potential biological activities. nih.gov For instance, a series of 8-quinolinesulfonamide derivatives were synthesized using the CuAAC reaction as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. nih.gov The synthesis of 4-substituted pyridine-3-sulfonamides has also been achieved through the CuAAC reaction of 4-azidopyridine-3-sulfonamide with various terminal alkynes. mdpi.com
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) pentahydrate with a reducing agent such as sodium ascorbate. beilstein-journals.org The process is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, including sulfonamides. beilstein-journals.orgnih.gov The solvent system often consists of water and an organic co-solvent like t-butanol or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgmdpi.com
Challenges can arise, such as the formation of stable, sparingly soluble complexes between pyridine-containing compounds and copper ions, which can complicate product isolation and reduce yields. mdpi.com
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Click Chemistry, [3+2] Cycloaddition | beilstein-journals.orgnih.gov |
| Reactants | Organic azide and terminal alkyne | beilstein-journals.orgorganic-chemistry.org |
| Catalyst | Copper(I) source (e.g., CuI or in situ reduced CuSO₄) | beilstein-journals.orgmdpi.com |
| Key Advantage | High regioselectivity for 1,4-disubstituted triazoles | beilstein-journals.org |
| Applications | Synthesis of bioactive quinoline sulfonamide derivatives | nih.gov |
Emerging and Green Chemistry Approaches in Quinoline-Sulfonate Synthesis
Microwave-Assisted Synthetic Protocols for Sulfonated Quinoline Systems
Microwave-assisted synthesis has gained prominence as a green chemistry technique that can significantly accelerate reaction times, improve yields, and enhance product purity. nih.govresearchgate.netnih.gov This method has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netscielo.br
For instance, an efficient method for synthesizing quinolines with good yields was developed using microwave irradiation in the presence of p-sulfonic acid calixarene (B151959) as a catalyst. researchgate.net Another study reported the synthesis of 3-haloacetyl-4-methylquinolines from 4-alkoxy-3-alken-2-ones and anilines using p-toluenesulfonic acid (TsOH) in an ionic liquid under microwave irradiation, achieving good yields in short reaction times (10-20 minutes). scielo.br The use of microwave heating in conjunction with high-temperature water and p-toluenesulfonic acid has also been shown to be an effective method for the one-pot, three-component synthesis of poly-substituted indeno[1,2-b]quinolines. rsc.org
Aqueous Medium-Based Syntheses for Quinoline-Sulfonate Derivatives
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. tandfonline.commdpi.comorganic-chemistry.org Several methods have been developed for the synthesis of quinoline derivatives in aqueous media. tandfonline.comorganic-chemistry.org
One approach involves the condensation of 2-aminoarylketones and active methylene (B1212753) compounds catalyzed by ferric chloride hexahydrate (FeCl₃·6H₂O) in water, which offers high yields, short reaction times, and the potential for catalyst reuse. tandfonline.com Another straightforward and efficient method for synthesizing quinolines is the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) in water at 70°C without any catalyst. organic-chemistry.org This catalyst-free approach in water provides a sustainable alternative to traditional methods. organic-chemistry.org
The synthesis of sulfonamide-1,2,3-triazoles has also been achieved in an aqueous medium through a one-pot, four-component tandem reaction under the cooperative effect of ultrasound irradiation and a supported copper(II) catalyst. researchgate.net
| Approach | Key Features | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | p-Sulfonic acid calixarene, p-Toluenesulfonic acid | researchgate.netscielo.br |
| Aqueous Medium Synthesis | Environmentally benign, inexpensive solvent | FeCl₃·6H₂O, Catalyst-free | tandfonline.comorganic-chemistry.org |
Derivatization Strategies and Functional Group Transformations of Quinoline-8-sulfonate
The quinoline-8-sulfonate scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups to tune its properties. Derivatization can occur at different positions on the quinoline ring, leading to a diverse range of compounds with unique characteristics.
One common strategy involves the conversion of the sulfonate group into other functionalities. For instance, sulfonate esters are excellent leaving groups and can be converted to halides (Cl, Br, I) by reacting with a sodium halide in acetone (B3395972), a reaction known as the Finkelstein Reaction. vanderbilt.edu This opens up pathways for subsequent nucleophilic substitution reactions.
The hydroxyl group of 8-hydroxyquinoline, the precursor to quinoline-8-sulfonate, can be alkylated to introduce various side chains. nih.gov For example, reaction with 1-iodo-3-azidopropane can introduce an azido (B1232118) group, which is a versatile handle for "click" chemistry reactions. nih.gov The 7-amino group, if present, can also be modified to tune the fluorescence emission of the quinoline core. nih.gov
Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions. For example, 8-hydroxyquinoline can undergo halogenation reactions under suitable conditions. researchgate.net The synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved from quinoline N-oxides through copper-catalyzed reactions. organic-chemistry.org Additionally, the direct sulfonylation of quinoline N-oxides at the C2 position can be accomplished using aryl sulfonyl chlorides in a copper-catalyzed C-H activation process. acs.org
| Functional Group Transformation | Reagents/Conditions | Resulting Functionality | Reference |
|---|---|---|---|
| Sulfonate to Halide | Sodium halide in acetone (Finkelstein Reaction) | Halide (Cl, Br, I) | vanderbilt.edu |
| Hydroxyl to Alkoxy/Azidoalkyl | Alkyl halides, 1-iodo-3-azidopropane | Ethers, Azides | nih.gov |
| C-H Activation/Sulfonylation | Aryl sulfonyl chlorides, Copper catalyst | Aryl sulfonyl group at C2 | acs.org |
| Halogenation | Suitable halogenating agents | Halogenated quinoline | researchgate.net |
| Substitution on N-oxide | Grignard reagents, Copper catalyst | Alkyl, aryl, or alkenyl group at C2 | organic-chemistry.org |
Modification at the Quinoline Ring System
The quinoline ring system of this compound is a robust aromatic structure amenable to various chemical modifications. The reactivity of the scaffold is dictated by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings. Electrophilic substitution reactions preferentially occur on the more activated benzene ring, typically at the C-5 and C-8 positions. researchgate.netslideshare.netpharmaguideline.com Given that the C-8 position is occupied by the sulfonate group, further electrophilic substitutions are primarily directed to the C-5 position. uomustansiriyah.edu.iq
Key modifications to the quinoline ring include:
Electrophilic Substitution : The benzene portion of the quinoline nucleus is more susceptible to electrophilic attack than the electron-deficient pyridine ring. researchgate.netuomustansiriyah.edu.iq For instance, the nitration of quinoline with a nitrating mixture typically yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. slideshare.netuomustansiriyah.edu.iq While direct nitration of quinoline-8-sulfonic acid is not extensively detailed, the underlying principles suggest that substitution would be directed to the C-5 position.
N-Oxide Formation : The nitrogen atom in the pyridine ring can be oxidized to form a quinoline N-oxide derivative. This transformation is commonly achieved using peroxycarboxylic acids. researchgate.net While one study reported difficulty in converting 8-quinolinesulfonic acid to its N-oxide with certain reagents like monoperphthalic or peracetic acids acs.org, the formation of N-oxides from related quinoline structures is a common strategy in organic synthesis. For example, 8-(Methylsulfonamido)quinoline N-oxide has been successfully prepared. google.com The resulting N-oxides can then be used in further reactions, such as deoxygenative C2-H sulfonylation, to introduce substituents at the C-2 position. rhhz.netmdpi.com
Alkylation : The basic nitrogen atom can react with alkyl halides to form quaternary quinolinium salts. pharmaguideline.comuomustansiriyah.edu.iq This modification alters the electronic properties and solubility of the molecule.
Sulfonate Group Transformations and Conjugation Reactions
The sulfonate group (–SO₃⁻) at the C-8 position is a versatile functional handle that can be converted into several other important chemical moieties or used as a point for conjugation.
Transformation to 8-Hydroxyquinoline: A primary and industrially significant transformation is the conversion of this compound to 8-hydroxyquinoline (Oxine). This is accomplished through alkali fusion, a process that involves heating the sulfonic acid or its salt with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high temperatures. nih.govgoogle.comiarc.frscispace.com The sulfonate group is displaced by a hydroxyl group, yielding 8-hydroxyquinoline, a widely used chelating agent and synthetic precursor. iarc.frscispace.com
Conversion to Quinoline-8-sulfonyl Chloride: For further conjugation reactions, quinoline-8-sulfonic acid is often first converted to the more reactive intermediate, quinoline-8-sulfonyl chloride. This activation is typically achieved by reacting the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). acs.orggoogle.com A method has been developed for producing high-purity quinoline-8-sulfonyl chloride by reacting quinoline with chlorosulfonic acid and then with thionyl chloride. google.com
Conjugation Reactions of Quinoline-8-sulfonyl Chloride: Quinoline-8-sulfonyl chloride serves as a key electrophilic substrate for creating a diverse library of derivatives through reactions with various nucleophiles.
Synthesis of Sulfonamides: The reaction of quinoline-8-sulfonyl chloride with primary or secondary amines yields quinoline-8-sulfonamides. This reaction is a cornerstone for creating hybrid molecules with potential biological activities. heteroletters.orgrsc.org A range of amines, including anilines and benzylamines, have been used to synthesize these derivatives. heteroletters.org
Table 1: Examples of Synthesized Quinoline-8-sulfonamide (B86410) Derivatives This is an interactive table. Click on the headers to sort.
| Reactant Amine | Resulting Sulfonamide Derivative | Reference |
|---|---|---|
| Aniline | N-phenylquinoline-8-sulfonamide | heteroletters.org |
| Benzylamine | N-benzylquinoline-8-sulfonamide | heteroletters.org |
| Various Amines | General Quinoline-8-sulfonamides | heteroletters.org |
| Sulfanilamide | 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides* | researchgate.net |
| p-Phenylenediamine | N-(4-((7-Chloroquinolin-4-yl)amino)phenyl)quinoline-5-sulfonamide** | rsc.org |
*Note: This synthesis involves a multi-step process starting from a different quinoline precursor but demonstrates the formation of a sulfonamide linkage. **Note: This example shows a hybrid molecule linking different quinoline and sulfonamide moieties.
Synthesis of Sulfonate Esters: Similarly, reacting quinoline-8-sulfonyl chloride with alcohols or phenols in the presence of a base results in the formation of sulfonate esters. heteroletters.org This method allows for the linkage of the quinoline-8-sulfonyl moiety to various alcoholic or phenolic structures.
Table 2: Examples of Synthesized Quinoline-8-sulfonate Esters This is an interactive table. Click on the headers to sort.
| Reactant Alcohol/Phenol | Resulting Sulfonate Ester Derivative | Reference |
|---|---|---|
| Phenol | Phenyl quinoline-8-sulfonate | heteroletters.org |
| Benzyl Alcohol | Benzyl quinoline-8-sulfonate | heteroletters.org |
| Various Alcohols | General Quinoline-8-sulfonate Esters | heteroletters.org |
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy for Structural Elucidation of Quinoline-8-sulfonate (B280653) Systems
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of Sodium Quinoline-8-sulfonate.
FTIR spectroscopy of this compound, typically performed using a KBr pellet, reveals characteristic absorption bands corresponding to its specific functional groups. nih.govnih.gov The presence of the sulfonate group (-SO₃⁻) is confirmed by strong stretching vibrations. For instance, in related sulfonated quinoline (B57606) compounds, the S=O stretching modes are observed in the range of 1050-1200 cm⁻¹. In a similar compound, sodium 1,2-naphthoquinone-4-sulfonate, characteristic FTIR peaks are also observed. researchgate.net
The FTIR spectrum of a related compound, 7-iodo-8-hydroxyquinoline-5-sulfonate, shows that the presence of the sulfonate group can influence the vibrational frequencies of the quinoline ring. scielo.br This is due to the redistribution of charge density from the negatively charged sulfonate group to the ring, which can strengthen the ligand bonds. scielo.br In complexes with metal ions, shifts in the C=N and C=C vibrational bands further confirm the coordination of the quinoline nitrogen to the metal center. scielo.br For example, in aluminum tris(quinoline-8-olate) (Alq3), characteristic C-C and C-N stretching vibrations are observed at specific wavenumbers. researchgate.net
Raman spectroscopy provides complementary information to FTIR, offering a detailed vibrational fingerprint of the molecule. In studies of related quinoline sulfonates, Raman spectroscopy has been used to assign observed bands to their corresponding vibrational modes. researchgate.net For instance, in a study of 8-hydroxy quinoline-5-sulfonic acid, the S-O stretching mode was observed in the Raman spectrum at 784 cm⁻¹. sci-hub.se Pre-resonance Raman measurements on metal complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate have helped to reinforce spectroscopic assignments, particularly for bands coupled to metal-ligand modes. scielo.br The G band in the Raman spectra of graphene oxide, a material sometimes studied in conjunction with quinoline derivatives, represents sp2 carbon atom domains. rsc.org
Electronic Absorption and Emission Spectroscopy of Quinoline-8-sulfonate
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for understanding the electronic transitions and photophysical properties of this compound and its derivatives.
The UV-Vis absorption spectrum of quinoline derivatives is characterized by π-π* and n-π* transitions. tsijournals.com For quinoline-sulfonated compounds, absorbance spectra are typically observed in the range of 337 nm to 341.73 nm. nih.gov The sulfonate group can influence the electronic properties and thus the absorption spectra of these compounds. nih.gov In related 8-hydroxyquinoline-5-sulfonic acid, absorption bands corresponding to π-π* and n-π* transitions are observed at 255 nm and between 335-345 nm, respectively. tsijournals.com The complexation of these ligands with metal ions can lead to the appearance of new charge-transfer bands in the visible region. scielo.brmdpi.com For example, in oxovanadium(IV) and oxovanadium(V) complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate, ligand-to-metal charge transfer bands are assigned in the 340-500 nm range. scielo.br
Quinoline derivatives are known for their fluorescent properties, which are often enhanced upon complexation with metal ions. solubilityofthings.comuc.pt While some quinoline sulfonates are non-fluorescent on their own, their metal complexes can exhibit significant fluorescence. researchgate.net For instance, 8-hydroxyquinoline-5-sulfonic acid (8-HQS) shows a marked increase in fluorescence intensity upon complexation with metal ions like Zn(II), Cd(II), and Hg(II), making it a useful "turn-on" fluorescence sensor. uc.ptuci.eduacs.org The emission spectra of quinoline-sulphonamide derivatives have been observed in the range of 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.gov The photoluminescence spectra of metal complexes of quinoline derivatives have shown maximum emissions in the green region, around 570-575 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of this compound in solution.
¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govguidechem.com For this compound, specific chemical shifts are observed for the protons on the quinoline ring. chemicalbook.com For example, the proton at position 2 (H-2) typically appears at a downfield shift due to the electron-withdrawing effect of the nitrogen atom. wiley-vch.denih.gov In related quinoline-8-sulfonamide (B86410) derivatives, the H-2 proton is observed around 9.06-9.08 ppm. nih.govmdpi.com
The ¹³C NMR spectrum of this compound provides complementary data on the carbon skeleton. nih.govguidechem.com The carbon atoms attached to the nitrogen and sulfonate groups exhibit characteristic chemical shifts. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals. nih.gov Studies on metal complexes of related quinoline sulfonates have shown that coordination-induced shifts in the ¹H and ¹³C NMR spectra can confirm the binding of the ligand to the metal ion. researchgate.net
Proton (1H) NMR Spectroscopy for Structural Proximity Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the arrangement of hydrogen atoms within a molecule. For quinoline derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative, revealing the electronic environment of each proton on the bicyclic ring system. The chemical shifts (δ) and coupling constants (J) provide evidence of through-bond and through-space proton proximities.
Detailed ¹H NMR analysis has been performed on closely related quinoline-8-sulfonamide derivatives, whose spectral data for the quinoline ring protons are expected to be very similar to that of this compound. mdpi.comiaea.org The spectral positions of protons on the quinoline ring are generally less affected by the specific nature of the sulfonyl substituent, with the main influence being the position of attachment. iaea.org The analysis of a representative derivative in a DMSO-d₆ solvent shows distinct signals for each of the six protons on the quinoline ring system. mdpi.com The proton H-2, adjacent to the nitrogen atom, is typically the most deshielded and appears furthest downfield. mdpi.com
Table 1: ¹H NMR Spectral Data for the Quinoline Ring of a Quinoline-8-Sulfonyl Derivative Data obtained from a closely related quinoline-8-sulfonamide derivative and is representative for the quinoline moiety. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H-2 | 9.08 | dd, J = 4.2, 1.2 |
| H-3 | 7.65–7.76 | m |
| H-4 | 8.54 | dd, J = 8.4, 1.2 |
| H-5 | 8.28–8.33 | m |
| H-6 | 7.65–7.76 | m |
| H-7 | 8.28–8.33 | m |
dd = doublet of doublets, m = multiplet
Carbon (¹³C) NMR and Heteronuclear NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment.
As with proton NMR, data from quinoline-8-sulfonamide derivatives provide a reliable model for the carbon skeleton of this compound. mdpi.comiaea.org The ¹³C NMR spectrum confirms the nine distinct carbon atoms of the quinoline ring system. mdpi.com The carbon atom C-8, to which the sulfonate group is attached, shows a characteristic chemical shift influenced by the electronegative sulfur and oxygen atoms.
To definitively assign each proton and carbon signal, two-dimensional (2D) heteronuclear NMR techniques are employed. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for confirming the connectivity of the entire molecule, including the placement of the sulfonate group at the C-8 position by observing correlations between protons on the ring (e.g., H-7) and the C-8 carbon.
Table 2: ¹³C NMR Spectral Data for the Quinoline Ring of a Quinoline-8-Sulfonyl Derivative Data obtained from a closely related quinoline-8-sulfonamide derivative and is representative for the quinoline moiety. mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 151.7 |
| C-3 | 122.9 |
| C-4 | 137.5 |
| C-4a | 128.9 |
| C-5 | 130.9 |
| C-6 | 126.1 |
| C-7 | 134.1 |
| C-8 | 137.5 |
| C-8a | 143.4 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. For a polar compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically used, often coupled with a high-resolution mass spectrometer (HRMS) for precise mass measurements. mdpi.com
The molecular formula of this compound is C₉H₆NNaO₃S, with a molecular weight of approximately 231.21 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass with high precision, which for the neutral molecule is calculated to be 230.9966 Da. nih.gov
In a typical ESI-MS experiment, the molecule can be observed in different forms. In positive ion mode, the protonated molecule ([M+H]⁺) would be expected, while in negative ion mode, the quinoline-8-sulfonate anion would be detected. The analysis of fragmentation patterns provides further structural confirmation. A common fragmentation pathway for aromatic sulfonates is the loss of sulfur trioxide (SO₃).
Table 3: Expected Molecular and Fragment Ions for this compound in ESI-MS
| Ion Description | Formula | Calculated m/z | Ionization Mode |
| Quinoline-8-sulfonate Anion | [C₉H₆NO₃S]⁻ | 208.00 | Negative |
| Protonated Molecule | [C₉H₇NO₃S + H]⁺ | 210.02 | Positive |
| Fragment (Loss of SO₃) | [C₉H₇N]⁺ | 130.06 | Positive |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications in Quinoline-8-sulfonate (B280653) Chemistry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it invaluable for understanding the geometry, electronic properties, and vibrational frequencies of molecules. scirp.orgrsc.org For quinoline (B57606) and its derivatives, DFT calculations provide deep insights into their chemical reactivity and stability. rsc.org
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
A key aspect of electronic structure analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial as the HOMO acts as an electron donor and the LUMO as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgsci-hub.se
A small energy gap suggests that a molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability, often referred to as a "soft" molecule. sci-hub.se This is because a smaller gap facilitates the excitation of electrons from the HOMO to the LUMO, a process that can reflect the molecule's biological activity. sci-hub.se For the parent quinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org In a study of a triazole-substituted quinoline derivative, the calculated HOMO-LUMO energy gap was 4.078 eV, indicating that the molecule is soft and highly reactive. researchgate.net The distribution of these orbitals is also informative; for instance, in some quinoline derivatives, the LUMO is localized over the quinoline moiety itself. researchgate.net
Table 1: Representative HOMO-LUMO Energy Gaps for Quinoline and Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| Chromeno-Quinoline Derivative (in Toluene) | -5.327 | -1.836 | 3.49 | jksus.org |
| Triazolo-Quinoline Derivative | -6.164 | -2.086 | 4.078 | researchgate.net |
Spectroscopic Property Prediction and Validation (e.g., TD-DFT for Absorption)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states, enabling the calculation of electronic absorption spectra. rsc.orgresearchgate.net This theoretical approach allows for the prediction of absorption wavelengths, which can then be compared with experimental data from UV-Vis spectroscopy for validation. nih.govukm.edu.my
For instance, TD-DFT has been successfully applied to characterize the photophysical behavior of 8-hydroxyquinoline-5-sulfonic acid (8-HQS), a compound structurally similar to sodium quinoline-8-sulfonate. acs.orgacs.orgresearchgate.net These studies compute absorption and emission spectra, providing insights into quantities that are difficult to access experimentally, such as excited-state dissociation constants. acs.orgacs.org By simulating the spectra of different forms of the molecule (e.g., at various pH levels), TD-DFT can fully model the evolution of its spectroscopic properties in solution. acs.orgacs.org
In studies of various quinoline derivatives, TD-DFT calculations have been used to predict UV-Vis absorption peaks. For a chromeno-quinoline derivative, the predicted absorption peaks were at 338.7 nm, 356.6 nm, and 422.2 nm. jksus.org Similarly, for the parent quinoline, calculated transitions showed high oscillator strength, corresponding well with experimental spectra. scirp.org This synergy between theoretical prediction and experimental validation is a powerful tool for understanding the optical properties of these compounds. bohrium.com
Molecular Dynamics Simulations of Quinoline-8-sulfonate Systems
Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This technique is particularly useful for studying how molecules like quinoline-8-sulfonate interact with their environment, such as proteins or solvents.
Ligand-Protein Interaction Dynamics
MD simulations are instrumental in studying the stability and interaction dynamics of a ligand bound to a protein. mdpi.com For quinoline-8-sulfonamide (B86410) derivatives, these simulations have been used to explore their potential as enzyme inhibitors. mdpi.comnih.gov For example, a study targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, used molecular docking and MD simulations to design and evaluate a series of 8-quinolinesulfonamide derivatives. mdpi.comnih.gov
The simulations can confirm the stability of the ligand-protein complex and reveal specific interactions, such as hydrogen bonds and π-interactions with key amino acid residues in the protein's binding site. nih.gov In one study, a quinoline-sulfonamide derivative was shown to form a stable complex with the Epidermal Growth Factor Receptor (EGFR), with stability metrics superior to a known drug, Erlotinib. nih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of residues, the compactness of the complex, and the solvent-accessible surface area, all of which provide insight into the strength and nature of the binding. nih.govmdpi.com
Conformational Behavior and Solvent Effects
The three-dimensional shape, or conformation, of a molecule is critical to its function. Computational methods can be used to perform a conformational search to identify the most stable structures of a molecule. uantwerpen.be For quinoline derivatives, these searches have shown that solvent effects can influence which conformation is preferred. uantwerpen.be
MD simulations are particularly well-suited for analyzing conformational behavior because they explicitly model the interactions between the molecule and surrounding solvent molecules, such as water. uantwerpen.be The study of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) complexation with metal ions has been complemented by MD simulations to understand the structure and behavior of the complexes in aqueous solutions. researchgate.net These simulations help elucidate how the solvent influences the molecule's structure and its interactions with other species, which is crucial for understanding its behavior in a biological context. uantwerpen.be
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity or physical properties. unram.ac.id These models are powerful tools in drug design, as they can predict the activity of new compounds before they are synthesized. unram.ac.id
For quinoline derivatives, numerous QSAR studies have been conducted to guide the development of new therapeutic agents, particularly antimalarials. nih.govasianpubs.orgtandfonline.comnih.gov In a typical QSAR study, various molecular descriptors (representing steric, hydrophobic, and electronic properties) are calculated for a set of molecules. asianpubs.org A statistical method, such as multiple linear regression, is then used to build a model that relates these descriptors to the observed biological activity. unram.ac.idasianpubs.org
For example, 3D-QSAR studies on quinoline derivatives have used models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to create contour maps that visualize the structural features important for activity. nih.gov These maps guide chemists in modifying the molecular structure—for instance, by adding bulky or hydrogen-bonding groups—to enhance potency. tandfonline.com QSAR models have also been developed for quinoline sulfonamides and related compounds for their activity as carbonic anhydrase inhibitors and H4 receptor inverse agonists. tandfonline.comresearchgate.netacs.orgscilit.com The statistical significance of these models allows them to be used as reliable tools for the rational design of new, more effective compounds. asianpubs.org
Correlation of Electronic and Steric Parameters with Biological Activity
The biological activity of quinoline derivatives is intricately linked to their electronic and steric properties. Computational studies are instrumental in elucidating these structure-activity relationships (SAR), providing a predictive framework for designing new compounds with enhanced efficacy.
Research has shown that the electronic and steric characteristics of substituents on the quinoline ring can significantly modulate the biological activity of the resulting compounds. nih.govorientjchem.org For instance, in the context of anticancer activity, computer simulations have revealed that the electronic and steric nature of substituent groups plays a crucial role. orientjchem.org The introduction of different functional groups can alter properties such as lipophilicity and electronic distribution, which in turn influences the compound's interaction with biological targets like DNA or specific enzymes. orientjchem.orgnih.gov
A common approach involves developing mathematical models, such as linear regression analyses, to correlate biological activity with various descriptors. These descriptors quantify electronic, steric, and thermodynamic parameters. researchgate.net For a series of 8-quinolinol derivatives, a linear model was successfully proposed to relate their minimal inhibitory concentrations (MIC) against Staphylococcus aureus to descriptors like ClogP (lipophilicity), total energy (Tot. E), molar refractivity (MR), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Such models can achieve a high coefficient of determination (R² > 0.9), indicating a strong predictive ability for the antimicrobial activity of newly synthesized derivatives. researchgate.net
In the design of gold(III) complexes with 8-substituted quinoline ligands for antiproliferative studies, both electronic and steric factors are manipulated to adjust the stability and biological potency of the complexes. nih.gov The nature of the donor atom at the 8-position of the quinoline scaffold directly impacts the compound's redox potential and stability in various solvents, which are critical determinants of its antitumor effects. nih.gov Similarly, for quinoline-based inhibitors of the M2 isoform of pyruvate kinase (PKM2), a target in tumor metabolism, molecular docking and dynamics techniques are employed to design potent modulators. mdpi.com The introduction of bioisosteres, such as a 1,2,3-triazole system in place of an amide group, can enhance the ligand-receptor complex stability through additional interactions involving the nitrogen atoms' lone electron pairs. mdpi.com
The following table summarizes key parameters and their observed correlation with biological activity for quinoline derivatives.
| Parameter Type | Descriptor | Correlated Biological Activity | Research Context |
| Electronic | LUMO Energy | Antimicrobial | Lower LUMO energy can be associated with increased activity in regression models. researchgate.net |
| Electronic | Redox Potential | Anticancer | Modulates the stability and activity of metal complexes with quinoline ligands. nih.gov |
| Electronic | Electron-donating/withdrawing groups | Antibacterial, Anticancer | The presence and position of groups like fluorine or nitro can significantly enhance activity. orientjchem.org |
| Steric | Molar Refractivity (MR) | Antimicrobial | Used as a descriptor in QSAR models to quantify steric effects. researchgate.net |
| Steric | Substituent Position | Anticancer, Antiviral | The specific placement of functional groups on the quinoline ring dictates the interaction with biological targets. nih.govnih.gov |
| Physicochemical | Lipophilicity (logP, log k) | Antiviral, Antimicrobial | Determines the compound's ability to cross cell membranes and is a key parameter in SAR. nih.govresearchgate.net |
Prediction of Spectroscopic and Photophysical Attributes
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic and photophysical properties of quinoline compounds. researchgate.netresearchgate.net These methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic transitions, which correspond to experimental data from techniques like FT-IR, Raman, and UV-Vis spectroscopy. chemicalpapers.comsci-hub.seajchem-a.com
DFT calculations can accurately predict the vibrational wavenumbers of a molecule. ajchem-a.com For derivatives of 8-hydroxyquinoline (B1678124), theoretical vibrational spectra are often computed and compared with experimental FT-IR and FT-Raman spectra to validate the molecular structure and assign vibrational modes to specific functional groups. researchgate.netsci-hub.se For example, the characteristic C=O stretching frequency, ring vibration modes, and S=O bond vibrations in sulfonic acid derivatives can be precisely calculated. sci-hub.se Discrepancies between calculated and experimental frequencies often arise due to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always accounted for in calculations on single molecules in a vacuum. sci-hub.se
The prediction of electronic and photophysical properties is another key application of computational chemistry. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, which involves transitions from occupied to unoccupied molecular orbitals. acs.org The calculated absorption maxima (λ_max) can be correlated with π→π* and n→π* transitions observed in experimental UV-Vis spectra. scielo.br For a series of novel quinoline-sulphonamide derivatives, absorbance spectra were predicted to be in the range of 337 nm to 341.73 nm, which showed remarkable consistency with experimental findings. researchgate.netresearchgate.net
Furthermore, computational methods can elucidate the nature of excited states and predict photophysical phenomena such as fluorescence. scielo.br The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.netajchem-a.com For some quinoline derivatives, dual fluorescence has been observed and explained by the existence of a twisted intramolecular charge transfer (TICT) state, a phenomenon confirmed through computational modeling and low-temperature experiments. acs.org The influence of solvent polarity on fluorescence properties can also be modeled, showing how changes in the dielectric constant of the medium affect emission wavelengths. scielo.br
The table below presents a comparison of computationally predicted and experimentally observed attributes for quinoline derivatives.
| Property | Computational Method | Predicted Value/Attribute | Experimental Value/Attribute |
| Vibrational Frequency | DFT (B3LYP) | C=O stretch: ~1255 cm⁻¹; S=O stretch: ~1450 cm⁻¹ | C=O stretch: ~1280 cm⁻¹ (IR); S=O stretch: ~1460 cm⁻¹ |
| UV-Vis Absorption | TD-DFT | Absorption bands related to π→π* and n→π* transitions. scielo.br | λ_max ~280 nm (π→π) and ~350 nm (n→π). scielo.br |
| Emission Wavelength | TD-DFT | Emission spectra predicted in the 411-430 nm range for certain derivatives. researchgate.netresearchgate.net | Fluorescence emission observed around 400 nm. scielo.br |
| HOMO-LUMO Gap | DFT | ~4.32 eV for an indoloquinoline analogue. ajchem-a.com | Correlates with the onset of electronic absorption. |
| Excited State | Flash Photolysis Studies | Triplet-triplet absorption with a specific lifetime (e.g., 2.6 µs). scielo.br | Transient absorption band observed at 450 nm. scielo.br |
These computational approaches not only validate experimental data but also provide a deeper understanding of the electronic structure and behavior of this compound, guiding the development of new materials with tailored photophysical properties. researchgate.netmdpi.com
Coordination Chemistry and Metal Complexation Research
Ligand Properties of Quinoline-8-sulfonate (B280653) and its Derivatives in Complexation
The efficacy of quinoline-8-sulfonate as a ligand is rooted in its structural and electronic properties. As a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), it retains the primary chelating features of the parent molecule while introducing the solubilizing sulfonate group.
8-Hydroxyquinoline and its derivatives, including quinoline-8-sulfonate, are recognized as potent bidentate chelating agents. scirp.orgtandfonline.com The chelation primarily involves two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. scirp.orgscirp.org This arrangement allows for the formation of a stable five-membered ring with a coordinated metal ion. Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy variant is capable of forming such stable complexes through chelation. tandfonline.comnih.gov
In the specific case of the sodium salt, (8-hydroxyquinoline-5-sulfonato-N,O)sodium(I), the sodium ion is coordinated by the nitrogen and oxygen atoms of the quinolinol group. researchgate.net Additionally, it interacts with three oxygen atoms from three different sulfonate groups, resulting in a trigonal bipyramidal geometry around the sodium ion. researchgate.net This demonstrates that while the primary chelation occurs via the N,O-donor set of the quinoline ring, the sulfonate group can also participate in coordination, leading to more complex supramolecular structures. researchgate.net
The coordination properties of the quinoline-8-sulfonate ligand can be modulated by introducing various substituents onto the quinoline ring. The sulfonate group (SO₃⁻) itself, being a polar functional group, significantly increases the water solubility of the resulting metal complexes compared to those of the parent 8-hydroxyquinoline. nih.gov
The introduction of other groups can also alter the ligand's basicity and, consequently, the stability of its metal chelates. For instance, a comparison between the metal chelates of 8-hydroxyquinoline-5-sulfonate and 7-nitroso-8-hydroxyquinoline-5-sulfonate shows that differences in stability can be attributed to the lower basicity of the sulfonated ligand. koreascience.kr The electronic nature of substituents affects the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. Studies on silver(I) quinoline compounds have shown that different substituents have a measurable effect on the resulting crystal structures. nih.gov
Synthesis and Characterization of Metal Complexes with Quinoline-8-sulfonate
The synthesis of metal complexes involving quinoline-8-sulfonate and its parent compound, 8-hydroxyquinoline, is generally straightforward, leading to a diverse range of coordination compounds with various geometries and properties.
Complexes of quinoline-8-sulfonate and its derivatives with a variety of divalent and trivalent transition metals have been synthesized and characterized. Common synthetic routes involve the direct reaction of the ligand with a corresponding metal salt, such as acetates, nitrates, or chlorides, in a suitable solvent like water, ethanol (B145695), or methanol. mdpi.comsphinxsai.comjocpr.com
The resulting complexes exhibit various coordination geometries, which are influenced by the metal ion and the stoichiometry of the reaction. For example, copper(II) is known to form square-planar complexes with 8-hydroxyquinoline, while other divalent ions like cobalt(II) and nickel(II) tend to form octahedral complexes, often by incorporating water molecules into the coordination sphere. scirp.orgscirp.org The metal-to-ligand ratio is typically 1:2 for divalent metal ions. scirp.orgresearchgate.net Spectroscopic techniques such as FTIR and UV-Vis, along with elemental analysis and magnetic susceptibility measurements, are commonly used to elucidate the structures of these complexes. mdpi.comresearchgate.netresearchgate.net
Beyond transition metals, quinoline-8-sulfonate readily forms complexes with main group metals and lanthanides. Studies have detailed the coordination behavior with aluminum(III) and indium(III). tandfonline.comresearchgate.netrsc.org For instance, the dominant complex of In(III) with 8-hydroxyquinoline-5-sulfonate (8-HQS) has a 1:3 metal-to-ligand stoichiometry and exhibits a facial (fac) geometry, which contrasts with the meridional (mer) geometry observed for Al(III) and Ga(III) complexes. rsc.org
The stability constants of lanthanide(III) chelates with 8-quinolinol-5-sulfonate have been determined for ions such as scandium(III), yttrium(III), and lanthanum(III). uludag.edu.tr Research indicates the formation of ML⁺, ML₂⁻, and ML₃³⁻ complexes. uludag.edu.tr The stability of these complexes was found to follow the order Sc(III) > Y(III) > La(III), which correlates inversely with the ionic radius of the metal ion. uludag.edu.tr Lanthanide complexes with various derivatives of 8-hydroxyquinoline have also been synthesized, including those with samarium, europium, gadolinium, holmium, and lutetium. nih.govnih.gov
Quinoline-8-sulfonate can also be incorporated into mixed-ligand, or ternary, complexes. These compounds contain the metal ion coordinated to quinoline-8-sulfonate as well as one or more different ligands. Evidence for mixed-ligand complex formation has been demonstrated in systems containing aluminum(III), where 8-quinolinol-5-sulfonate coordinates to an aluminum center already bound to another ligand. tandfonline.comresearchgate.net
Synthesis of mixed-ligand complexes has also been achieved with transition metals, incorporating co-ligands such as 2-picoline or the amino acid tyrosine alongside 8-hydroxyquinoline. researchgate.netjptcp.com Similarly, novel lanthanide(III) complexes have been synthesized using 2,2'-bipyridyl derivatives and 8-quinolinol derivatives as the mixed chelating ligands. nih.gov The formation of these mixed-ligand systems expands the structural and functional diversity of metal complexes based on the quinoline framework.
Advanced Studies in Metal-Quinoline-8-sulfonate Complex Stability and Thermodynamics
The stability of metal complexes with sodium quinoline-8-sulfonate in solution is a critical aspect of its coordination chemistry. The formation of these complexes is a stepwise process, and the equilibrium constants for each step, known as stability constants, provide quantitative measures of the complex's stability. These constants are influenced by factors such as the nature of the metal ion, the pH of the solution, and the ionic strength of the medium.
Spectrophotometry offers a complementary approach, particularly when the complex formation results in a significant change in the ultraviolet-visible absorption spectrum. core.ac.uk The continuous variation method, or Job's plot, is often used to determine the stoichiometry of the complex. scirp.org By measuring the absorbance of a series of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant, the molar ratio of the most stable complex can be identified. scirp.org The Benesi-Hildebrand method can then be utilized to calculate the stability constant from the spectral changes upon complexation.
The stability of divalent metal chelates with sulfonated 8-hydroxyquinoline derivatives has been shown to follow various orders depending on the specific ligand and metal ion. For instance, with 7-nitroso-8-hydroxyquinoline-5-sulfonate, the stability was found to follow the order: Mn(II) < Fe(II) ≈ Co(II) > Ni(II) < Cu(II) > Zn(II). koreascience.kr
Table 1: Representative Stability Constants (log β) for Metal Complexes with Substituted Quinolinol Ligands
| Metal Ion | Ligand | Method | Log β₁ | Log β₂ |
|---|---|---|---|---|
| Al(III) | Quercetin | Potentiometric | 14.05 | 10.02 |
| Fe(II) | Quercetin | Potentiometric | 9.44 | 3.86 |
Note: This table provides illustrative data for related complexes to demonstrate the typical range of stability constants.
The study of thermodynamic parameters provides deeper insight into the driving forces behind the formation of metal-quinoline-8-sulfonate complexes. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with the complexation reaction can be determined from the stability constants measured at different temperatures.
ΔG° = -RTlnβ
where R is the gas constant and T is the absolute temperature. A more negative ΔG° value indicates a more spontaneous and stable complex formation.
By determining the stability constants at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be calculated using the van't Hoff equation:
lnβ = - (ΔH°/RT) + (ΔS°/R)
A plot of lnβ versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
Table 2: Illustrative Thermodynamic Parameters for Metal Complex Formation
| Complex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| [M(L)] | (Calculated from β) | (From van't Hoff plot) | (From van't Hoff plot) |
Note: This table is a template to illustrate the type of data obtained from thermodynamic studies of complex formation. Specific values for this compound complexes require experimental determination.
Spectroscopic and Electronic Properties of Metal-Quinoline-8-sulfonate Chelates
The formation of chelates between metal ions and this compound leads to distinct spectroscopic and electronic properties that are the subject of extensive research, particularly in the fields of fluorescence sensing and electrochemistry.
Complexation of this compound with many metal ions leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). uci.edu The free ligand typically exhibits weak fluorescence, but upon coordination to a metal ion, its conformational rigidity increases, which reduces non-radiative decay pathways and enhances the quantum yield of fluorescence. nih.gov
The fluorescence properties of these metal chelates are highly dependent on the specific metal ion. For instance, with 8-hydroxyquinoline-5-sulfonic acid, a closely related compound, a large number of metal ions form fluorescent complexes, with cadmium, zinc, and magnesium complexes being particularly intense. uci.eduosti.gov The optimal pH for fluorescence is generally between 5 and 8. osti.gov In contrast, some metal ions, such as iron(III), copper(II), and mercury(II), form non-fluorescent chelates and can act as quenchers of the fluorescence of other metal-HQS complexes. uci.eduosti.gov
The sensing mechanism is based on the selective binding of the metal ion to the quinoline-8-sulfonate ligand, resulting in a measurable change in the fluorescence intensity or a shift in the emission wavelength. nih.gov This selectivity allows for the development of fluorescent chemosensors for the detection of specific metal ions. scirp.org For example, the significant fluorescence enhancement upon binding with Zn²⁺ has been a basis for the development of zinc sensors. nih.gov Theoretical calculations have shown that complex formation can lead to a smaller HOMO-LUMO energy gap, which is consistent with the observed changes in fluorescence. nih.gov
Table 3: Fluorescence Properties of Metal Complexes with 8-Hydroxyquinoline-5-sulfonic Acid
| Metal Ion | Fluorescence | Optimal pH | Notes |
|---|---|---|---|
| Cd(II) | Strong | ~7-8 | One of the most fluorescent chelates in aqueous solution. uci.eduosti.gov |
| Zn(II) | Strong | ~7-8 | Forms a strongly fluorescent chelate. uci.edu |
| Mg(II) | Strong | ~8 | Exhibits intense fluorescence. osti.gov |
| Al(III) | Fluorescent | ~5 | Forms a fluorescent chelate. |
| Fe(III) | Non-fluorescent | - | Acts as an effective fluorescence quencher. uci.eduosti.gov |
| Cu(II) | Non-fluorescent | - | Quenches fluorescence. uci.edu |
The electrochemical properties of metal-quinoline-8-sulfonate chelates are of interest for their potential applications in electrochemistry and materials science. Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. researchgate.net The resulting voltammograms reveal information about the oxidation and reduction potentials of the metal center and the ligand.
In many metal oxyquinolinates, the 8-oxyquinoline ligand can undergo reduction in two one-electron steps. researchgate.net The first reduction wave is often observed at less negative potentials compared to the parent quinoline molecule. researchgate.net The metal center in the chelate can also be redox-active, exhibiting its own characteristic oxidation or reduction peaks.
The electrolytic oxidation of these complexes can be complex. For some metal-oxinato complexes, a single multi-electron oxidation peak is observed, which may be due to irreversible, closely spaced, or parallel oxidation steps. researchgate.net One proposed mechanism involves the initial rupture of the oxygen-metal bond, leading to the formation of an unstable radical cation that subsequently decomposes. researchgate.net The specific redox potentials and the reversibility of the electrochemical processes are influenced by the nature of the metal ion, its oxidation state, and the solvent system used.
The study of the redox behavior of these chelates is crucial for understanding their electronic structure and for designing new materials with tailored electrochemical properties for applications such as in organic light-emitting diodes (OLEDs). researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline-5-sulfonate |
| 7-Nitroso-8-hydroxyquinoline-5-sulfonate |
| Quercetin |
| Pyrazinamide |
| Cadmium(II) |
| Zinc(II) |
| Magnesium(II) |
| Manganese(II) |
| Iron(II) |
| Cobalt(II) |
| Nickel(II) |
| Copper(II) |
| Aluminum(III) |
| Iron(III) |
Biological and Medicinal Applications Research
Anticancer Activity and Mechanistic Studies of Quinoline-8-sulfonamide (B86410) Derivatives
Quinoline-8-sulfonamide derivatives have emerged as a noteworthy class of compounds in oncology research. Their anticancer activity is often linked to the modulation of key enzymes involved in tumor metabolism and growth. researchgate.netresearchgate.net
A primary target for the anticancer action of quinoline-8-sulfonamide derivatives is the M2 isoform of pyruvate (B1213749) kinase (PKM2). researchgate.netmdpi.comnih.gov PKM2 is a critical glycolytic enzyme that is predominantly expressed in tumor cells and plays a central role in the Warburg effect, a metabolic hallmark of cancer. researchgate.netresearchgate.netnih.gov This enzyme regulates the final, rate-limiting step of glycolysis and can switch between a highly active tetrameric state and a less active dimeric state. google.com The less active form allows for the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways essential for rapid cell proliferation, such as nucleotide and lipid synthesis. google.com
Quinoline-8-sulfonamide derivatives have been developed as modulators of PKM2. researchgate.netmdpi.com Some of these compounds act as PKM2 activators, locking the enzyme in its active tetrameric conformation. google.comnih.gov This activation enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby reversing the metabolic reprogramming that benefits cancer cells. google.comnih.gov By promoting the tetrameric state, these activators prevent the accumulation of biosynthetic precursors, effectively inhibiting the growth of cancer cells. nih.gov For instance, certain quinoline (B57606) sulfonamide derivatives are known to bind to a specific pocket on PKM2, distinct from the allosteric site for fructose-1,6-bisphosphate (FBP), leading to this activation and subsequent reduction in xenograft tumor growth. nih.gov
Conversely, other studies have focused on designing inhibitors of PKM2, where quinoline-8-sulfonamides also serve as a valuable scaffold. mdpi.comnih.govresearchgate.net Both activation and inhibition strategies aim to disrupt the metabolic flexibility of cancer cells, making PKM2 a compelling target for therapeutic intervention. mdpi.comgoogle.com
The interaction of quinoline-8-sulfonamide derivatives with PKM2 directly impacts the broader metabolic landscape of cancer cells. nih.govekb.eg Cancer cells rely heavily on aerobic glycolysis to produce not only ATP but also the building blocks necessary for proliferation. researchgate.netnih.gov By modulating PKM2, these compounds can significantly alter this metabolic state. mdpi.comnih.gov
Research has demonstrated that treatment with certain 8-quinolinesulfonamide derivatives leads to a marked reduction in intracellular pyruvate levels in cancer cells, such as the A549 lung cancer cell line. mdpi.comnih.govnih.gov This decrease in pyruvate, a direct consequence of PKM2 modulation, is associated with a reduction in cancer cell viability and can induce cell-cycle arrest. mdpi.comekb.eg For example, compound 9a , an 8-quinolinesulfonamide derivative, was shown to decrease intracellular pyruvate in A549 cells by approximately 50% at a concentration of 200 µg/mL. nih.gov This metabolic disruption reroutes glucose metabolism away from anabolic pathways, thereby starving the cancer cells of essential biosynthetic precursors and inhibiting their growth. nih.gov Other quinoline sulfonamides, such as quinoline 3-sulfonamides, have been shown to inhibit lactate (B86563) dehydrogenase A (LDHA), another key enzyme in cancer metabolism, leading to reduced lactate production and increased oxygen consumption. binasss.sa.crexplorationpub.com
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). oncotarget.comnih.gov Quinoline derivatives have shown promise in overcoming MDR. researchgate.netnih.govnih.gov Some quinoline-based compounds have demonstrated the ability to kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) and increase the lifespan of mice with doxorubicin-resistant tumors. nih.gov
Specifically, certain 8-hydroxyquinoline-5-sulfonamide derivatives have exhibited potent activity against MDR cancer cell lines. nih.gov For example, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against various cancer lines, with efficacy comparable to standard chemotherapeutics, while also being active against methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov Another study highlighted that the toxicity of some 8-hydroxyquinoline (B1678124) derivatives against MDR uterine sarcoma cells (MES-SA/Dx5) increased as the pKa values of the hydroxyl group or quinoline nitrogen decreased, suggesting that subtle changes in physicochemical properties can significantly alter their activity against resistant cells. acs.org Furthermore, the oral quinoline derivative MPT0B392 was found to be less susceptible to P-gp activity and could enhance the cytotoxicity of other drugs in resistant cells. oncotarget.com
Computational methods such as molecular docking and molecular dynamics are integral to the design and optimization of quinoline-8-sulfonamide derivatives as anticancer agents. researchgate.netmdpi.commdpi.com These techniques allow researchers to predict and analyze the binding interactions between the compounds and their protein targets at a molecular level. mdpi.comresearchgate.net
In the development of PKM2 modulators, molecular docking has been used to design novel 8-quinolinesulfonamide derivatives. mdpi.comnih.gov For instance, a series of derivatives were designed based on the hypothesis that adding a 1,2,3-triazole group could enhance the stabilization of the ligand-protein complex compared to reference compounds. mdpi.com Docking studies using the GOLD (Genetic Optimization for Ligand Docking) program helped identify promising candidates, like compound 9a , by predicting their binding affinity and orientation within the PKM2 active site. mdpi.com
Molecular dynamics simulations further validate these findings by assessing the stability of the drug-target complex over time. mdpi.com For a hybrid of 8-quinolinesulfonamide and 1,4-disubstituted triazole, molecular dynamics calculations were used to verify the results from docking, confirming the stability of the compound within the active site of Rho-associated protein kinase (ROCK1), another cancer-related target. mdpi.com These computational studies provide crucial insights into the structure-activity relationship, guiding the synthesis of more potent and selective inhibitors. mdpi.commdpi.com
Antimicrobial Efficacy of Quinoline-8-sulfonate (B280653) Conjugates and Metal Complexes
Beyond their anticancer potential, derivatives of quinoline-8-sulfonate, particularly as conjugates and metal complexes, are recognized for their broad-spectrum antimicrobial properties. mdpi.commdpi.com
Quinoline-8-sulfonate and its parent compound, 8-hydroxyquinoline (8-HQ), possess the ability to chelate metal ions, which is often crucial for their antibacterial mechanism. scirp.orgnih.gov Metal complexes of 8-HQ and its sulfonamide derivatives have demonstrated significant growth inhibition against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.comscialert.net
Studies have shown that metal complexes of 8HQ with transition metals like manganese, copper, and nickel inhibit the growth of bacteria such as S. pyogenes, S. dysenteriae, and P. shigelloides. scialert.net Similarly, a silver(I) complex with 8-HQ showed potent activity against Staphylococcus aureus (Gram-positive) and Proteus spp. (Gram-negative), with the complex being particularly effective against Gram-negative bacteria. ajchem-a.com
Hybrid molecules combining the quinoline-sulfonamide scaffold with other bioactive moieties have also yielded potent antibacterial agents. rsc.orgnih.gov A series of quinoline-sulfonamide hybrids (QS1-12) were synthesized and tested, with compound QS-3 identified as the most effective, showing exceptional activity against P. aeruginosa (MIC of 64 μg mL−1). rsc.orgnih.gov Another study on 8-hydroxyquinoline-5-sulfonamides found that these compounds possessed antistaphylococcal activity, with some being bactericidal against MRSA isolates. mdpi.com The antibacterial efficacy is often dependent on the specific substitutions on the quinoline ring and the nature of the conjugated molecule or metal ion. mdpi.comsci-hub.se
Interactive Data Table: Antibacterial Activity of Quinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains, as reported in the literature.
Antifungal and Antimalarial Properties
The quinoline scaffold is fundamental to many compounds with demonstrated biological activity. nih.gov Research into 8-hydroxyquinoline-5-sulfonic acid (SQ) and its derivatives has revealed notable antifungal properties. mdpi.com Studies indicate that these compounds can act on the cell wall of fungi such as Candida species and dermatophytes. nih.gov For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid has shown a fungistatic effect against Candida and other fungi like M. canis and T. mentagrophytes. ncats.io The minimum inhibitory concentration (MIC50) for Candida glabrata and C. krusei was found to be 16 µg/ml, while for C. albicans, C. parapsilosis, and C. tropicalis, it was 64 µg/ml. ncats.io The antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids has also been evaluated, with some halogenated derivatives showing inhibition within an order of magnitude of 8-quinolinol. fordham.edu The incorporation of 8-hydroxyquinoline-5-sulfonic acid into electrospun materials has been shown to impart both antibacterial and antifungal activities. scilit.com
The quinoline core is historically significant in the development of antimalarial drugs, with quinine (B1679958) being one of the first effective treatments. nih.gov This has spurred ongoing research into quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. rsc.org Metal complexation with quinoline-based ligands has been shown to enhance antiplasmodial activity. researchgate.netrsc.org For example, the inclusion of a quinoline pharmacophore in metallarectangles significantly improved their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org
Antiviral Activities (e.g., Dengue Virus, H5N1)
Quinoline derivatives are recognized for their broad-spectrum antiviral potential. nih.govmdpi.com Research has specifically explored their efficacy against viruses like Dengue virus and the avian influenza virus H5N1.
Studies have demonstrated that novel 8-hydroxyquinoline derivatives can inhibit Dengue virus serotype 2 (DENV2) in vitro. nih.govnih.govresearchgate.net Two such derivatives showed dose-dependent inhibition in the low to sub-micromolar range and were able to reduce the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. mdpi.comnih.govresearchgate.net This suggests a mechanism of action that likely involves the early stages of the viral infection process. mdpi.comresearchgate.net
In the context of H5N1, research on 8-hydroxy-N-phenylquinoline-2-carboxamides has been conducted. nih.gov The antiviral activity of these compounds appears to be influenced by their lipophilicity and the electronic properties of substituents on the anilide ring. nih.gov Derivatives with increased electron-withdrawing substituents and higher lipophilicity, such as di- and tri-substituted derivatives, demonstrated greater inhibition of H5N1 growth with low cytotoxicity. nih.gov Some quinoline derivatives have been shown to inhibit viral replication by interfering with viral entry or replication processes.
Neurological and Neurodegenerative Disorder Research
Quinoline derivatives are being actively investigated for their potential in treating neurological and neurodegenerative disorders, particularly due to their metal-chelating and neuroprotective properties. researchgate.netresearchgate.net
Potential as SIRT1 Activators for Oxidative Damage Mitigation
Sirtuin 1 (SIRT1) is a protein that plays a crucial role in protecting against oxidative stress, a key factor in neurodegenerative diseases. arvojournals.org Some quinoline-based compounds have been identified as potential SIRT1 activators. acs.orgnih.gov For instance, in silico studies have suggested that certain 8-aminoquinoline-based metal complexes can act as SIRT1 activators. acs.orgnih.gov Pre-treatment with these compounds in cell models of oxidative stress has been shown to upregulate the expression of SIRT1 and SIRT3. acs.org This activation of the SIRT1/3 signaling pathway can help restore cell survival, reduce apoptosis, and maintain antioxidant defenses. acs.org The discovery of quinoline derivatives as SIRT1 activators opens a promising avenue for developing therapies to mitigate oxidative damage in the brain. acs.orgresearchgate.netresearchgate.net
Investigating Impact on Alzheimer's Disease Models
The multifactorial nature of Alzheimer's disease has led researchers to investigate multifunctional compounds, with quinoline derivatives emerging as promising candidates. nih.gov Their therapeutic potential in Alzheimer's models is often attributed to their ability to chelate metal ions and inhibit cholinesterase enzymes. researchgate.netnih.gov
Quinoline-metal complexes, especially those involving 8-hydroxyquinoline, are known to play a role in reducing oxidative stress in Alzheimer's disease. researchgate.net By binding to excess metal ions like copper and zinc, these compounds can prevent the generation of reactive oxygen species, thereby decreasing neuroinflammation and the aggregation of amyloid-beta (Aβ) peptides. researchgate.net Several studies have synthesized and evaluated various quinoline derivatives for their ability to inhibit Aβ aggregation, chelate metal ions, and act as antioxidants, all of which are key pathological features of Alzheimer's. nih.govnih.gov For example, certain 4-N-phenylaminoquinoline derivatives have demonstrated significant biometal chelating abilities towards ions such as Al³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. nih.gov Additionally, some hybrid 8-hydroxyquinoline-indole derivatives have shown potent inhibitory activity against both self-induced and metal-ion-induced Aβ aggregation. nih.gov
Other Emerging Biological Activities and Therapeutic Potential
Beyond the specific applications mentioned, the chemical scaffold of sodium quinoline-8-sulfonate and its relatives lends itself to other biological activities that are under active investigation.
Anti-inflammatory and Antioxidant Properties
Quinoline and its derivatives have been reported to possess anti-inflammatory and antioxidant properties. mdpi.comsolubilityofthings.commdpi.comscirp.org The antioxidant activity of quinoline derivatives is often evaluated through their ability to scavenge free radicals. mdpi.comredalyc.orgresearchgate.net Studies have shown that some water-soluble phthalocyanines containing quinoline-5-sulfonic acid groups exhibit good antioxidant properties, as demonstrated by their performance in DPPH radical scavenging, ferrous ion chelating, and reducing power assays. tubitak.gov.tr
The anti-inflammatory effects of quinoline derivatives are also a subject of research. For example, quinine, a natural quinoline alkaloid, exhibits anti-inflammatory properties. mdpi.com More complex derivatives, such as imidazo[4,5-c]quinoline compounds, have been found to potently inhibit key proinflammatory signaling pathways like JAK/STAT and NF-κB, leading to a reduction in the release of various inflammatory factors. nih.gov This highlights the potential of quinoline-based compounds as leads for the development of new anti-inflammatory therapies. nih.gov
Interactive Data Table: Antiviral Activity of Quinoline Derivatives
| Compound/Derivative | Virus | Key Finding | Reference |
| 8-Hydroxyquinoline Derivatives | Dengue Virus Serotype 2 (DENV2) | Dose-dependent inhibition in the low and sub-micromolar range. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| 8-Hydroxy-N-phenylquinoline-2-carboxamides | Avian Influenza (H5N1) | Activity influenced by lipophilicity and electron-withdrawing substituents. nih.gov | nih.gov |
| Chloroquine (9-aminoquinoline) | Influenza A | Inhibited replication of H1N1 and H3N2 strains in vitro. researchgate.net | researchgate.net |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | Iso-Bu derivative showed a high selectivity index (39.5). nih.gov | nih.gov |
Enzyme Inhibition Studies (e.g., Cholinesterases, Methionine Aminopeptidases)
The quinoline scaffold, a key feature of this compound, is a prominent structure in the design of various enzyme inhibitors. Research has particularly focused on derivatives of this scaffold for their potential to inhibit cholinesterases and methionine aminopeptidases, enzymes implicated in neurodegenerative diseases and infectious diseases, respectively.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system; their inhibition is a primary therapeutic strategy for Alzheimer's disease. jyoungpharm.org Numerous studies have explored quinoline derivatives as potent inhibitors of these enzymes. jyoungpharm.orgbohrium.com For instance, a series of 8-hydroxyquinoline derivatives demonstrated significant AChE and BuChE inhibitory activities, with some compounds showing half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov Similarly, certain 6-aminoquinoline (B144246) derivatives were synthesized and found to possess noteworthy acetylcholinesterase inhibitory activity, with IC₅₀ values for the most potent compounds being 3.1 µM and 0.8 µM. jyoungpharm.org Another study on quinolylnitrones identified a compound that showed exceptionally potent inhibition of human BuChE (hBChE) with an IC₅₀ value of 1.06 nM. researchgate.net These findings underscore the potential of the quinoline framework as a basis for developing powerful cholinesterase inhibitors. plos.orgresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives
| Compound Type | Target Enzyme | Reported IC₅₀ Value | Source |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | AChE & BuChE | 8.80 to 26.50 µM | nih.gov |
| 6-Aminoquinoline Derivative (8d) | AChE | 3.1 µM | jyoungpharm.org |
| 6-Aminoquinoline Derivative (8e) | AChE | 0.8 µM | jyoungpharm.org |
| Quinolylnitrone (19) | hBChE | 1.06 nM | researchgate.net |
| Quinolylnitrone (19) | hMAO-B | 4.46 µM | researchgate.net |
Methionine Aminopeptidase (B13392206) (MetAP) Inhibition: Methionine aminopeptidases are essential metalloenzymes that process newly synthesized proteins, making them attractive targets for novel antimicrobial and anticancer agents. nih.gov Analogues of 8-hydroxyquinoline have been identified as highly effective MetAP inhibitors. nih.gov Nitroxoline (5-nitro-8-hydroxyquinoline), an analogue of the quinoline core, has been reported to exhibit anticancer activity partly through the modulation of type 2 methionine aminopeptidase (MetAP2). dovepress.com
In the context of infectious diseases, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), another 8-hydroxyquinoline analogue, was identified as a potent and selective inhibitor of two MetAPs in Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c). nih.gov The inhibition of MetAP is a recognized mechanism for the antipathogenic effect of certain 8-hydroxyquinoline derivatives. mdpi.com This line of research highlights the utility of the quinoline-8-sulfonate scaffold in designing specific inhibitors against microbial MetAP enzymes. nih.gov
Table 2: Methionine Aminopeptidase (MetAP) Inhibition by Quinoline Derivatives
| Compound | Target Enzyme | Biological Context | Source |
|---|---|---|---|
| Nitroxoline | MetAP2 | Anticancer (Angiogenesis) | dovepress.com |
| CLBQ14 (7-bromo-5-chloroquinolin-8-ol) | MtMetAP1a & MtMetAP1c | Antitubercular | nih.gov |
| 8-Hydroxyquinoline Derivatives | MetAP1 | Antipathogenic | mdpi.com |
Antitubercular and Antiprotozoal Activities
The quinoline ring is a foundational structure in many compounds exhibiting a wide array of pharmacological properties, including significant activity against various pathogens. rsc.orgmdpi.com Derivatives based on this scaffold have been extensively investigated for their efficacy against Mycobacterium tuberculosis and various protozoan parasites. nih.govresearchgate.net
Antitubercular Activity: The quinoline framework is present in several antitubercular agents, and its derivatives are a subject of ongoing research for new treatments. austinpublishinggroup.commdpi.comrsc.org Bedaquiline, a diarylquinoline-based drug, is a notable example used in treating multidrug-resistant tuberculosis. mdpi.com Research has shown that even simple derivatives can possess significant activity. For example, 8-hydroxyquinoline itself has demonstrated activity against Mycobacterium bovis BCG with a Minimum Inhibitory Concentration (MIC) of 0.3 μg/ml. nih.gov Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, was found to be active against 150 clinical M. tuberculosis isolates, with MIC₉₀ values of 0.25 μg/ml. nih.gov More complex structures, such as quinoline-thiosemicarbazide hybrids, have also shown promise, with the most active compound in one study exhibiting an MIC of 6.25 μM against the M. tuberculosis H37Rv strain. acs.org These findings confirm that the quinoline scaffold is a promising lead for the development of new antitubercular drugs. researchgate.net
Table 3: Antitubercular Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target Organism | Reported MIC | Source |
|---|---|---|---|
| 8-Hydroxyquinoline | M. bovis BCG | 0.3 µg/ml | nih.gov |
| Cloxyquin | M. tuberculosis (clinical isolates) | MIC₉₀: 0.25 µg/ml | nih.gov |
| Quinoline-thiosemicarbazide (QST4) | M. tuberculosis H37Rv | 6.25 µM | acs.org |
| Quinoline-thiosemicarbazide (QST3, QST10) | M. tuberculosis H37Rv | 12.5 µM | acs.org |
Antiprotozoal Activity: Quinoline derivatives have long been known for their antiprotozoal effects, most famously as antimalarial drugs like quinine and chloroquine. mdpi.comaustinpublishinggroup.com This activity extends to other protozoan parasites as well. rsc.org Research into new quinoline-like derivatives has demonstrated efficacy against Leishmania donovani (the causative agent of leishmaniasis) and Trypanosoma brucei brucei (the causative agent of trypanosomiasis). tandfonline.com In one study, a series of bis[(substituted-aminomethyl)phenyl]quinolines were evaluated, identifying a quinoline derivative as a potent antimalarial candidate with a high selectivity index. tandfonline.com Another study on furanchalcone–quinoline hybrids found compounds with potent activity against both L. (V) panamensis and T. cruzi, with EC₅₀ values in the sub-micromolar to low micromolar range. researchgate.net
Table 4: Antiprotozoal Activity of Selected Quinoline Hybrids
| Compound Type | Target Organism | Reported EC₅₀/IC₅₀ Value | Source |
|---|---|---|---|
| Bis[(substituted-aminomethyl)phenyl]quinoline (1c) | P. falciparum (CQ-sensitive) | Selectivity Index: 97 | tandfonline.com |
| Bis[(substituted-aminomethyl)phenyl]quinazoline (3h) | T. brucei brucei | Selectivity Index: 43 | tandfonline.com |
| Furanchalcone-quinoline Hybrid (8e) | L. (V) panamensis | 0.78 µM | researchgate.net |
| Furanchalcone-quinoline Hybrid (8e) | T. cruzi | 0.66 µM | researchgate.net |
| Furanchalcone-quinoline Hybrid (8f) | L. (V) panamensis | 2.16 µM | researchgate.net |
| Furanchalcone-quinoline Hybrid (8f) | T. cruzi | 0.72 µM | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. orientjchem.orggeorgiasouthern.edu For quinoline derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential as enzyme inhibitors and antimicrobial agents. mdpi.comsci-hub.seresearchgate.net These studies guide the rational design of new, more potent, and selective drug candidates. arabjchem.org
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. orientjchem.org For example, SAR studies on quinoline-based antibacterial drugs revealed that introducing a fluorine atom at the C6-position can significantly boost antibacterial potency. orientjchem.org In the context of anticancer activity, the presence of a hydroxyl or methoxy (B1213986) group at the C7-position has been shown to improve antitumor effects, while a carboxylic acid group at the C3-position was found to be crucial for inhibiting IGF receptors. orientjchem.org
In the development of quinoline-8-sulfonamide derivatives as inhibitors of the PKM2 enzyme for cancer therapy, SAR analysis showed that the quinoline structure itself was critical for strong interaction with the target protein. mdpi.com Further modification, such as the introduction of a 1,2,3-triazole moiety, was predicted through molecular docking to enhance the stability of the ligand-protein complex. mdpi.com Similarly, for antitubercular agents, SAR studies on quinoline-thiosemicarbazide derivatives indicated that the type of substitution on the phenyl ring attached to the thiosemicarbazide (B42300) moiety significantly influenced the activity against M. tuberculosis. acs.org These examples demonstrate that understanding the SAR of the quinoline scaffold is essential for the rational design of molecules with specific and enhanced pharmacological profiles. nih.gov
Applications in Materials Science and Optoelectronics
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Quinoline (B57606) derivatives are prominent in the field of optoelectronics due to their excellent thermal stability, carrier mobility, and luminescent properties. sphinxsai.com They serve as foundational components for materials used in advanced applications like Organic Light-Emitting Diodes (OLEDs).
The quinoline-8-sulfonate (B280653) moiety, particularly in its hydroxylated form (8-hydroxyquinoline-5-sulfonate or 8-HQS), is an effective ligand for forming stable, luminescent complexes with various metal ions. rsc.org These complexes are investigated for their potential as electroluminescent materials in OLEDs and as electron transport layers. rsc.orgresearchgate.net The process involves the chelation of metal ions by the ligand, which can significantly enhance the fluorescence intensity compared to the free ligand. rsc.org
For instance, complexes of 8-HQS with Group 13 metal ions such as Aluminum(III), Gallium(III), and Indium(III) have been studied extensively. rsc.org While all three form 1:3 metal-to-ligand complexes, their geometries differ, which in turn affects their luminescent behavior. rsc.org The complexes with Al(III) and Ga(III) generally exhibit a more pronounced increase in fluorescence intensity than the complex with In(III). rsc.orgcolab.ws Such characteristics are crucial for their application in light-emitting devices. rsc.org Similarly, Zinc(II) complexes with 8-hydroxyquinoline (B1678124) derivatives have been explored as both emitting and electron-transporting materials for OLEDs. sphinxsai.com
| Metal Ion | Ligand | Key Finding | Potential Application |
|---|---|---|---|
| Al(III), Ga(III) | 8-hydroxyquinoline-5-sulfonate (8-HQS) | Forms highly fluorescent 1:3 metal-ligand complexes with mer-geometry. rsc.org | Light-emitting layers in OLEDs. rsc.org |
| In(III) | 8-hydroxyquinoline-5-sulfonate (8-HQS) | Forms a 1:3 complex with fac-geometry; shows a less pronounced fluorescence increase compared to Al(III) and Ga(III). rsc.org | Sensing, OLEDs, electron transport layers. rsc.org |
| Zn(II) | 8-hydroxyquinoline | Forms highly luminescent nanorods (Znq2) when assisted by surfactants. sphinxsai.com | Emitting and electron transport layers in OLEDs. sphinxsai.com |
The ability of quinoline-8-sulfonate and its derivatives to form complexes with metal ions is harnessed in the development of fluorescent chemosensors. researchgate.net These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching ("turn-off" sensors) upon binding to a specific metal ion. researchgate.netmdpi.com The sulfonate group enhances the solubility of these sensors in aqueous solutions, making them suitable for environmental and biological monitoring.
A study detailed the synthesis of a thiacalix colab.wsarene-tetra-(quinoline-8-sulfonate) derivative that functions as a highly selective and sensitive "turn-off" fluorescent sensor for Cobalt(II) ions, achieving a detection limit in the nanomolar range (1.038 × 10⁻⁹ M). researchgate.net Another comprehensive examination of 8-hydroxyquinoline-5-sulfonic acid (HQS) revealed that it forms fluorescent chelates with 42 different metal species. colab.wsuci.eduosti.gov Cadmium was found to form the most intensely fluorescent complex in a purely aqueous solution, while the fluorescence of many other metal complexes could be enhanced in the presence of surfactants. colab.wsuci.edu These properties allow for the detection of metal ions like Cadmium (Cd), Magnesium (Mg), and Zinc (Zn) at subpicomole levels. colab.wsuci.edu
| Sensor Type | Target Ion(s) | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Thiacalix colab.wsarene-tetra-(quinoline-8-sulfonate) | Co(II) | Fluorescence quenching ("turn-off"). researchgate.net | 1.038 × 10⁻⁹ M. researchgate.net |
| 8-hydroxyquinoline-5-sulfonic acid (HQS) | Cd(II), Mg(II), Zn(II) | Fluorescence enhancement. colab.wsuci.edu | Subpicomole. colab.wsuci.edu |
| 8-hydroxyquinoline-5-sulfonic acid (HQS) | Al(III), Fe(III) | Chelation-enhanced fluorescence. | Not specified. |
| Quinoline-based ligands (QL1, QL2) | Cu(II) | Selective fluorescence turn-off. asianpubs.org | Nanomolar scale. asianpubs.org |
Dyes and Pigments Applications
Quinoline derivatives are foundational in the synthesis of a class of dyes known as quinophthalone dyes. The introduction of sulfonate groups to the quinoline structure, as in sodium quinoline-8-sulfonate, imparts water solubility, making these compounds useful as dyes in aqueous systems.
Sulfonated quinoline derivatives are used to produce yellow dyes for the textile and paper industries. researchgate.netnih.gov A prominent example is Quinoline Yellow, which is a mixture of sulfonated 2-(2-quinolyl)indan-1,3-dione compounds. atamanchemicals.comatamanchemicals.com The sulfonate groups make the dye water-soluble and anionic, which is ideal for dyeing protein fibers like wool and silk, as well as nylon. atamanchemicals.comatamanchemicals.com In the paper industry, these dyes are used for coloration. nih.gov
To create pigments for non-aqueous applications like inks or cosmetics, the water-soluble dye can be precipitated onto an inert substrate like aluminum hydroxide (B78521). atamanchemicals.com This process creates a "lake" pigment, such as Lake Quinoline Yellow, which is insoluble but dispersible. atamanchemicals.com Additionally, sulfonate-containing compounds like sodium lignosulfonate can act as dispersing agents in the textile and paper industries, ensuring uniform color distribution and preventing the agglomeration of dye particles. greenagrochem.com
Azo compounds derived from 8-hydroxyquinoline are significant as chelating agents for numerous metal ions and are used to create disperse azo dyes. researchgate.netpnrjournal.comresearchgate.net These dyes are synthesized by coupling a diazonium salt with the 8-hydroxyquinoline molecule. pnrjournal.comscispace.com The resulting azo dyes often exhibit properties that make them suitable for dyeing synthetic fibers like polyester (B1180765). researchgate.net
The structure of the azo dye can be tailored to achieve different colors and properties. For example, studies have prepared various new phenyl- and heteroarylazo-8-hydroxyquinolines. researchgate.net Research has also focused on creating polymeric azo dyes by coupling diazonium salts with an 8-hydroxyquinoline-formaldehyde polymer, which demonstrates good metal-chelating properties. pnrjournal.com These azo-quinoline dyes play a central role as chromophoric and metallochromic indicators in analytical chemistry. researchgate.net
| Azo Dye Base | Coupling Partner | Key Feature/Application |
|---|---|---|
| 8-hydroxyquinoline | Diazonium salt of 1-Naphthylamine | Applied as a disperse dye to polyester fabric. researchgate.net |
| 8-hydroxyquinoline | Diazonium salt of 3-aminopyridine | Forms 5-(3-pyridylazo)-8-hydroxyquinoline (PAHQ), a bidentate ligand for metal complexes. scispace.com |
| 8-hydroxyquinoline-formaldehyde polymer | Phenyl diazonium salt | Creates a polymeric azo dye with metal-chelating properties for ions like Cu(II), Fe(III), and Mn(II). pnrjournal.com |
| 5-nitro-8-hydroxyquinoline | Diazonium salt from p-phenylenediamine | Forms azo complex dyes with a good affinity for PET fabric. researchgate.net |
Corrosion Inhibition Studies
Quinoline and its derivatives, including those with sulfonate groups, are recognized as effective corrosion inhibitors, particularly for metals like steel and copper in acidic environments. nih.govtandfonline.com The inhibitory action stems from the presence of electron-rich heteroatoms (nitrogen in the quinoline ring and sulfur/oxygen in the sulfonate group) and π-electrons in the aromatic system. nih.gov
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net Studies on various quinoline derivatives show that this adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govtandfonline.comresearchgate.net
Electrochemical studies have demonstrated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. For example, an 8-hydroxyquinoline derivative, 1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP), showed a high inhibition efficiency of ~91% for mild steel in a 2 M H₂SO₄ solution at a concentration of 1 mM. nih.gov
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (η%) | Inhibition Type |
|---|---|---|---|---|
| 1,3-bis(quinoline-8-dimethylformamide) propane (BQYP) | Mild Steel | 2 M H₂SO₄ | ~91% at 1 mM. nih.gov | Not specified. |
| 8-quinolinol derivatives (NBLQ, MBLQ) | Carbon Steel | Not specified. | Not specified. | Mixed-type. researchgate.net |
| Quinolin-8-ol derivatives (HQT, HQU) | Carbon Steel | 1 M HCl | 94.5% (HQT), 87.3% (HQU) at 0.001 M. tandfonline.com | Mixed-type. tandfonline.com |
| 8-hydroxyquinoline (8HQ) | X60 steel | 15% HCl | Not specified. | Mixed-type. mdpi.com |
Application of Quinoline-8-sulfonate Derivatives as Corrosion Inhibitors
Quinoline-8-sulfonate derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these compounds is largely attributed to their molecular structure, which includes heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.
Research into specific derivatives, such as Quinoline-8-sulphonyl chloride (QSC), has provided detailed insights into their inhibitive properties. Studies involving QSC on mild steel in a 1 M H₂SO₄ solution have demonstrated that its effectiveness as a corrosion inhibitor is dependent on its concentration.
The mechanism of inhibition involves the adsorption of the quinoline derivative molecules onto the metal surface. This adsorption process can be influenced by the presence of the heteroatoms and π-electrons in the quinoline structure, which can interact with the vacant d-orbitals of iron. This interaction forms a protective film that isolates the metal from the corrosive medium. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.
Detailed research findings on the corrosion inhibition efficiency of Quinoline-8-sulphonyl chloride (QSC) on mild steel in 1 M H₂SO₄ are presented in the tables below.
Table 1: Inhibition Efficiency of Quinoline-8-sulphonyl chloride (QSC) from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm y⁻¹) | Inhibition Efficiency (IE %) |
| Blank | 18.2 | 4.0852 | - |
| 50 | 5.1 | 1.1449 | 77.47 |
| 100 | 4.2 | 0.9428 | 81.31 |
| 150 | 3.5 | 0.7857 | 84.06 |
| 200 | 2.6 | 0.5836 | 87.91 |
| 250 | 2.1 | 0.4714 | 90.10 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for QSC on Mild Steel
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE %) |
| Blank | 58 | 172 | - |
| 50 | 235 | 42 | 75.3 |
| 100 | 345 | 29 | 83.1 |
| 150 | 458 | 22 | 87.3 |
| 200 | 560 | 18 | 89.6 |
| 250 | 651 | 15 | 91.0 |
Table 3: Potentiodynamic Polarization Data for QSC on Mild Steel
| Inhibitor Concentration (ppm) | Ecorr (mV vs SCE) | Icorr (µA cm⁻²) | Tafel Slopes (βa, mV/dec) | Tafel Slopes (βc, mV/dec) | Inhibition Efficiency (IE %) |
| Blank | -490 | 1150 | 100 | -130 | - |
| 50 | -485 | 285 | 85 | -110 | 75.2 |
| 100 | -482 | 193 | 82 | -105 | 83.2 |
| 150 | -476 | 148 | 80 | -102 | 87.1 |
| 200 | -470 | 118 | 78 | -100 | 89.7 |
| 250 | -465 | 101 | 75 | -98 | 91.2 |
Environmental Impact and Degradation Studies
Biodegradation Pathways and Microbial Degradation of Quinoline-8-sulfonate (B280653) Analogs
Direct studies on the microbial degradation of quinoline-8-sulfonate are not extensively documented; however, the biodegradation of its parent compound, quinoline (B57606), has been thoroughly investigated. Numerous microorganisms, including strains of Pseudomonas, Rhodococcus, and Comamonas, are capable of utilizing quinoline as a sole source of carbon, nitrogen, and energy. nih.govnih.govnih.govmdpi.com The presence of the sulfonate group on the quinoline ring is expected to increase the compound's water solubility, which may influence its bioavailability and susceptibility to microbial attack, although it can also render the molecule more recalcitrant in some cases.
Microbial degradation of the quinoline molecule generally proceeds through initial hydroxylation. Two primary aerobic degradation pathways have been identified for quinoline:
The 8-Hydroxycoumarin Pathway: This is a common route for quinoline catabolism. nih.govnih.gov The process is initiated by the hydroxylation of quinoline to form 2-hydroxyquinoline (B72897) (quinolinone). researchgate.net This intermediate is then converted to 2,8-dihydroxyquinoline. nih.gov Subsequent enzymatic reactions lead to the formation of 8-hydroxycoumarin, which undergoes ring cleavage to produce 2,3-dihydroxyphenylpropionic acid. nih.govnih.gov This compound is further metabolized and enters the central metabolic pathways of the cell, such as the TCA cycle. nih.gov
The Anthranilic Acid Pathway: Some bacteria, like Rhodococcus sp. JH145, have been found to utilize an alternative pathway where the quinoline ring is cleaved to form anthranilate. nih.gov
The degradation process is influenced by environmental conditions. For instance, the quinoline-degrading bacterium Rhodococcus sp. JH145 shows optimal degradation at 30°C and a pH of 8.0. nih.govmdpi.com
| Bacterial Genus | Degradation Pathway for Quinoline | Key Intermediates | Reference |
|---|---|---|---|
| Pseudomonas | 8-Hydroxycoumarin Pathway | 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin | nih.govnih.govnih.gov |
| Rhodococcus | 8-Hydroxycoumarin Pathway, Anthranilic Acid Pathway | 2-Hydroxyquinoline, 8-Hydroxycoumarin, Anthranilate | nih.govnih.gov |
| Comamonas | 8-Hydroxycoumarin Pathway | Not specified | nih.gov |
Photolytic Degradation Mechanisms in Aquatic Systems
Photodegradation is a significant abiotic process for the removal of quinoline and its derivatives from aquatic environments. Studies on the parent quinoline molecule show that it degrades in sunlight with a predicted half-life of approximately 14 calendar days in near-surface lake water during the summer. researchgate.net The degradation rate is considerably slower in winter, with a calculated half-life of about 123 days. researchgate.net
The photolytic degradation of quinoline is significantly accelerated by the presence of substances that generate hydroxyl radicals (•OH), such as nitrates (NaNO₃) and dissolved organic matter. researchgate.net The process is also pH-dependent, with faster degradation observed at a more acidic pH of 4.5 compared to pH 7.0. researchgate.net The primary photoproducts identified in low yields from quinoline irradiation are 2-hydroxyquinoline and 8-hydroxyquinoline (B1678124). researchgate.net
Research on the photocatalytic degradation of Quinoline Yellow, a dye containing a sulfonated quinoline structure, provides direct insight into the fate of sulfonated analogs. In this study, one of the initial transformation products (TP) identified was quinoline sulfonic acid , formed via C-C cleavage of the larger dye molecule. mdpi.com This finding confirms that the quinoline sulfonic acid structure can be an intermediate in photochemical degradation processes. Further degradation of this intermediate leads to the formation of other compounds like phthalic acid and benzoic acid before eventual mineralization. mdpi.com
| Compound | System/Conditions | Key Findings | Reference |
|---|---|---|---|
| Quinoline | Sunlight in lake water | Half-life of ~14 days (summer) and ~123 days (winter). | researchgate.net |
| Quinoline | Aqueous solution | Degradation accelerated by hydroxyl radical producers (e.g., NaNO₃). | researchgate.net |
| Quinoline Yellow (Sulfonated Quinoline Analog) | Photocatalysis (Ag₃PO₄) | Formation of quinoline sulfonic acid as a degradation intermediate. | mdpi.com |
Environmental Mobility and Fate in Soil and Water Systems
The environmental mobility of a chemical compound is largely determined by its water solubility and its tendency to adsorb to soil and sediment particles. The parent compound, quinoline, is characterized by high water solubility, which, combined with a moderate affinity for particulate organic carbon, suggests it has moderate to high mobility in soil. unl.edu This mobility creates a potential for quinoline to leach from surface soils into deeper, anaerobic regions of the subsurface or to enter groundwater, where it may persist for longer periods due to less favorable conditions for biodegradation. unl.edu The sorption of quinoline to subsurface materials is highly dependent on pH. unl.edu
The addition of a sulfonate (-SO₃⁻) group to the quinoline structure to form quinoline-8-sulfonate is expected to significantly increase its polarity and water solubility. Generally, sulfonated organic compounds exhibit lower sorption to soil and sediment compared to their non-sulfonated counterparts. This is because the negatively charged sulfonate group reduces the compound's hydrophobicity and affinity for organic matter.
Studies on other sulfonated compounds, such as linear alkylbenzene sulfonate (LAS), show that while they are well-degraded in aerobic wastewater treatment, they are more persistent under anaerobic conditions and can accumulate in sludge and sediments. researchgate.net The increased water solubility of nitrogen-containing heterocyclic compounds, like quinoline, makes them more bioavailable and mobile in the environment. researchgate.net Therefore, sodium quinoline-8-sulfonate is predicted to be highly mobile in soil and water systems, with a low potential for adsorption to soil organic carbon. Its fate will be primarily driven by its transport in water and its degradation through the biological and photolytic pathways discussed above.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
A primary focus of contemporary research is the development of synthetic protocols that are not only efficient in terms of yield but also adhere to the principles of green and sustainable chemistry. researchgate.net Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, hazardous solvents, and costly catalysts, leading to the generation of byproducts and posing challenges in catalyst recovery. acs.org
Future trends aim to overcome these limitations by exploring:
Green Catalysts and Solvents: Researchers are increasingly employing eco-friendly catalysts like p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix chemimpex.comarene, as well as catalyst-free techniques. researchgate.net The use of greener solvents, such as water and ethanol (B145695), is also a key strategy. researchgate.nettandfonline.com For instance, one-pot, three-component reactions catalyzed by p-TSA in water have been developed for synthesizing quinoline derivatives with yields ranging from 60-94%. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool to accelerate reactions, often leading to higher yields in shorter timeframes. tandfonline.com The Skraup reaction, a classic method for quinoline synthesis, has been adapted using microwave assistance in water with sulfuric acid as a catalyst, demonstrating a green approach. tandfonline.com
Nanocatalysis: The use of nanocatalysts is an emerging trend, offering advantages such as high efficiency and recyclability, which addresses some of the major drawbacks of traditional homogeneous catalysts. acs.org
Process Optimization: For industrial-scale production, research continues on optimizing reaction conditions to maximize the yield of the desired isomer, quinoline-8-sulfonic acid, over others like the 5-sulfonic acid isomer, and to improve the efficiency of subsequent steps like caustic fusion to produce 8-hydroxyquinoline (B1678124). google.comgoogle.comgoogle.com
Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Quinoline Derivatives
| Feature | Traditional Methods | Emerging Green Methods |
| Catalysts | Homogeneous acids, transition metals | p-TSA, nanocatalysts, calixarenes, catalyst-free systems researchgate.netacs.org |
| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free conditions researchgate.nettandfonline.com |
| Energy Input | Conventional heating, long reaction times | Microwave irradiation, reflux conditions tandfonline.com |
| Efficiency | Moderate yields, potential for byproducts google.com | Higher yields (up to 95%), shorter reaction times tandfonline.com |
| Sustainability | Waste generation, difficult catalyst recovery acs.org | Reduced waste, use of recyclable catalysts, atom economy researchgate.netacs.org |
Advanced Computational Approaches for Predictive Modeling and Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activities of novel compounds before their synthesis. uantwerpen.be For quinoline-8-sulfonate (B280653) derivatives, these in silico methods are accelerating the identification of promising therapeutic candidates. youtube.com
Key computational techniques and their applications include:
Molecular Docking and Dynamics: These methods are used to predict how a ligand (the quinoline derivative) will bind to a specific biological target, such as a protein or enzyme. nih.govnih.gov For example, molecular docking was used to design a series of 8-quinolinesulfonamide derivatives as potential modulators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism. nih.govmdpi.com Subsequent molecular dynamics simulations help to assess the stability of the predicted ligand-protein complex over time. eurjchem.com
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, molecular geometry, and reactivity of the molecules. nih.gov This information helps in analyzing frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and global reactivity parameters, which are crucial for predicting how a molecule will interact with biological systems. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug is critical. Computational tools are used to screen quinoline analogues for drug-like properties and potential toxicity, ensuring that research efforts are focused on candidates with a higher probability of clinical success. eurjchem.com
Table 2: Application of Computational Tools in Quinoline Derivative Research
| Computational Tool | Purpose | Example Application |
| Molecular Docking (e.g., GOLD) | Predicts binding mode and affinity of a ligand to a receptor. nih.govmdpi.com | Designing 8-quinolinesulfonamide derivatives to act as inhibitors for the PKM2 enzyme in cancer cells. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms to assess the stability of the ligand-receptor complex. | Analyzing the stability of a promising quinoline analogue (Q9) when bound to the main protease of SARS-CoV-2. eurjchem.com |
| Density Functional Theory (DFT) | Calculates electronic structure, energy, and molecular properties. nih.gov | Elucidating the electronic structure and reactivity of newly synthesized quinoline-sulphonamide fluorophores. nih.gov |
| ADMET Screening | Predicts the pharmacokinetic and toxicological properties of a compound. | In silico screening of quinoline analogs to ensure they possess safe, drug-like properties before further investigation. eurjchem.com |
Exploration of Multifunctional Materials Based on Quinoline-8-sulfonate
The unique photophysical and chemical properties of the quinoline-8-sulfonate scaffold make it an attractive building block for advanced functional materials. nih.gov The sulfonate group enhances water solubility, while the quinoline ring system can be modified to fine-tune electronic and optical properties, making these compounds highly versatile. chemimpex.comnih.gov
Emerging trends in this area include:
Fluorescent Sensors: The ability of quinoline derivatives to form stable complexes with metal ions is being exploited to create highly sensitive and selective fluorescent chemosensors. chemimpex.com A notable example is a sensor synthesized from thiacalix chemimpex.comarene and 8-quinolinesulfonyl chloride, which demonstrates a "turn-off" fluorescence response for the selective detection of Co(II) ions with a very low detection limit. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Quinoline-sulfonated compounds are being investigated for their potential use as photoluminescent materials and dyes in OLEDs. nih.gov 8-Hydroxyquinoline derivatives, closely related to the sulfonate, are well-known for their application as electron carriers in OLEDs. mdpi.com
Specialized Polymers and Coatings: The incorporation of quinoline-8-sulfonic acid into polymers can provide enhanced properties such as improved durability and corrosion resistance. chemimpex.com
Supramolecular Coordination Compounds: There is growing interest in creating complex supramolecular structures using 8-hydroxyquinoline derivatives, which could have applications in optical sensing and the development of novel materials. mdpi.com
DNA Sensing and Bioimaging: Multifunctional organic materials based on quinoline structures, such as quinoline-based viologens, are being developed for applications including DNA sensing and cellular bioimaging. dntb.gov.ua
Targeted Therapeutic Strategies and Clinical Translation of Quinoline-8-sulfonate Derivatives
While quinoline derivatives have long been known for a broad spectrum of biological activities, future research is sharply focused on developing highly targeted therapies to improve efficacy and reduce off-target effects. nih.govacs.org This involves designing molecules that interact with specific biological pathways or targets implicated in disease. nih.gov
Key research directions include:
Enzyme Inhibition for Cancer Therapy: A significant area of research is the design of quinoline-8-sulfonate derivatives as specific enzyme inhibitors. Derivatives of 8-quinolinesulfonamide have been identified as potent modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, thereby impacting cancer cell viability. nih.govmdpi.com These compounds have shown selective cytotoxicity towards cancer cells over normal cells, highlighting their potential as targeted anticancer agents. mdpi.com
Rational Drug Design for Neurological Disorders: Rational design strategies are being used to modify quinoline scaffolds to enhance properties like blood-brain barrier penetration and receptor selectivity for treating neurological conditions. nih.govmdpi.com
Combating Drug Resistance: Researchers are developing quinoline derivatives to overcome multidrug resistance in cancer and infectious diseases. mdpi.comacs.org
Challenges in Clinical Translation: A major hurdle is the translation of promising preclinical findings into successful clinical therapies. nih.gov The case of Gavestinel, a quinoline derivative that showed great promise in preclinical stroke models but failed in clinical trials, underscores the complexities of translating these compounds. mdpi.com Future success will depend on refining scaffolds through systematic screening, using predictive computational models, and conducting robust preclinical and clinical evaluations. nih.govmdpi.com
Table 3: Examples of Targeted Therapeutic Strategies for Quinoline-8-Sulfonate Derivatives
| Derivative Class | Therapeutic Target | Disease Area | Research Finding |
| 8-Quinolinesulfonamides | Pyruvate Kinase M2 (PKM2) | Cancer | Compound 9a was identified as a potent PKM2 modulator, reducing intracellular pyruvate levels and decreasing the viability of A549 lung cancer cells. nih.govmdpi.com |
| Substituted Quinoline-2-carboxamides | Carbonic Anhydrases (CAs) | Various (e.g., glaucoma, cancer) | Novel 8-substituted quinoline-2-carboxamides were synthesized and shown to be effective inhibitors of human CA isoforms I and II. nih.gov |
| Halogenated Quinoline Scaffolds | NMDA Receptor | Neurological Disorders | Synthetic modifications, such as chlorination, have been shown to improve antagonism at NMDA receptors, which is relevant for limiting excitotoxic injury. mdpi.com |
Environmental Remediation Technologies Utilizing Quinoline-8-sulfonate Analogues
The strong metal-chelating ability of the quinoline-8-sulfonate structure is a property with significant potential for environmental applications. chemimpex.com While large-scale remediation technologies are still in early stages, research into analogues for environmental monitoring and protection is a growing field.
The primary focus is on the detection and potential removal of heavy metal contaminants from aqueous environments. The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonate group can act as binding sites for metal ions. mdpi.com This has led to the development of quinoline derivatives as chemical sensors for detecting toxic heavy metals like copper and mercury. mdpi.com This sensing capability is a critical first step in environmental remediation, as it allows for the accurate assessment of pollution levels. chemimpex.com
Future research may explore the immobilization of quinoline-8-sulfonate analogues onto solid supports, such as polymers or gels, to create materials capable of sequestering heavy metals from contaminated water, drawing parallels to how other functionalized materials are used for dye and metal ion absorption from wastewater. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
